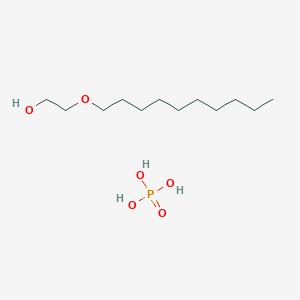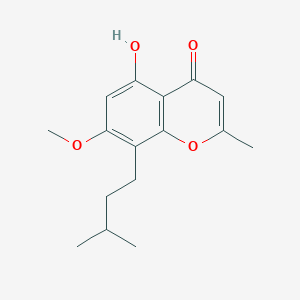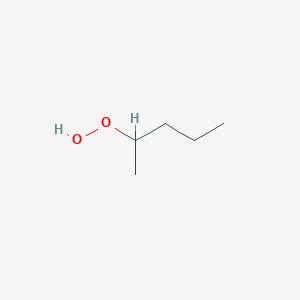
2-Hydroperoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxypentane is a highly reactive organic compound that is used in various scientific research applications. It is commonly known as tert-butyl hydroperoxide and is a colorless liquid with a characteristic odor. This compound is widely used in the field of organic chemistry due to its ability to initiate radical reactions.
Mechanism Of Action
2-Hydroperoxypentane acts as a radical initiator by breaking the weak bond between the oxygen atom and the hydrogen atom in the hydroperoxide group. This generates a highly reactive radical species that can initiate radical reactions. The radical species generated by 2-Hydroperoxypentane can react with other molecules to form new radicals, which can then react with other molecules, leading to a chain reaction.
Biochemical And Physiological Effects
2-Hydroperoxypentane is a highly reactive compound that can cause damage to cells and tissues. It can react with proteins, lipids, and DNA, leading to oxidative stress and cell damage. This compound is toxic and can cause skin irritation, respiratory problems, and other health hazards.
Advantages And Limitations For Lab Experiments
2-Hydroperoxypentane is a highly reactive compound that can initiate radical reactions at low temperatures. This makes it an ideal compound for use in laboratory experiments. However, this compound is highly toxic and can cause health hazards if not handled properly. Therefore, it is essential to take appropriate safety measures while working with this compound.
Future Directions
There are several future directions for the use of 2-Hydroperoxypentane in scientific research. One of the most promising areas is the use of this compound in the synthesis of new materials with unique properties. This compound can also be used in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as biotechnology and nanotechnology.
Conclusion:
2-Hydroperoxypentane is a highly reactive compound that is widely used in the field of organic chemistry. It is used as a radical initiator in polymerization reactions and the synthesis of fine chemicals. This compound has several advantages and limitations for use in laboratory experiments, and appropriate safety measures should be taken while working with this compound. There are several future directions for the use of 2-Hydroperoxypentane in scientific research, and further research is needed to explore its potential applications in other fields.
Synthesis Methods
2-Hydroperoxypentane can be synthesized by the oxidation of tert-butyl alcohol with hydrogen peroxide in the presence of a catalyst. This reaction is carried out at low temperatures and is highly exothermic. The yield of this reaction is dependent on the concentration of the reactants and the reaction conditions.
Scientific Research Applications
2-Hydroperoxypentane is widely used in the field of organic chemistry as a radical initiator. It is used to initiate polymerization reactions, which are used to produce a wide range of materials such as plastics, coatings, and adhesives. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
14018-58-7 |
|---|---|
Product Name |
2-Hydroperoxypentane |
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2-hydroperoxypentane |
InChI |
InChI=1S/C5H12O2/c1-3-4-5(2)7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
XRIRVAYMWUMXBR-UHFFFAOYSA-N |
SMILES |
CCCC(C)OO |
Canonical SMILES |
CCCC(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



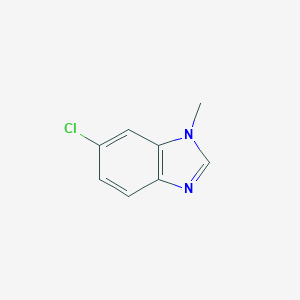
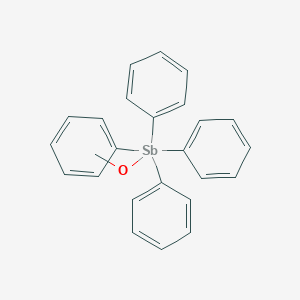
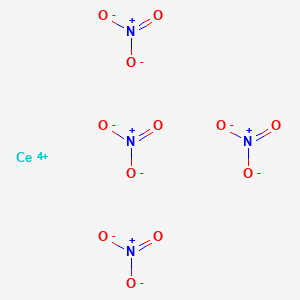
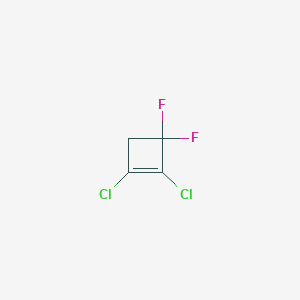
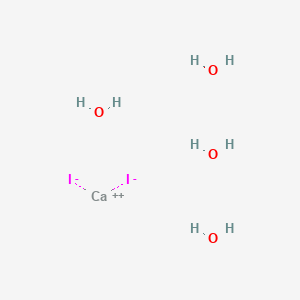
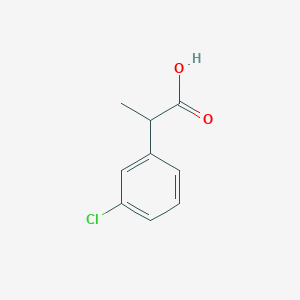
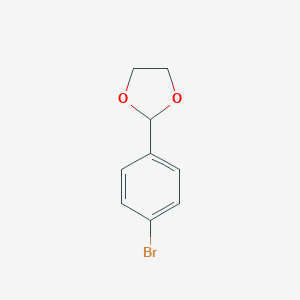
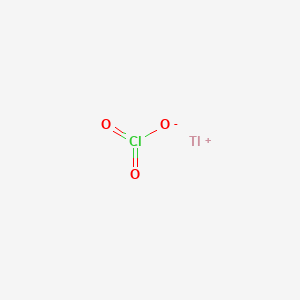

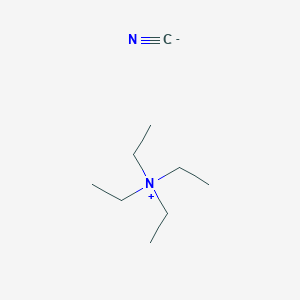
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
